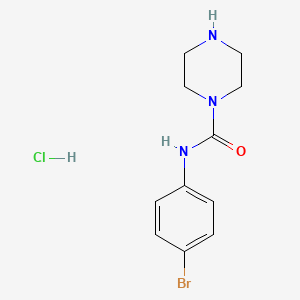
2-(2-Bromobenzoyl)-3-methylpyridine
Descripción general
Descripción
“2-(2-Bromobenzoyl)-3-methylpyridine” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromobenzyl bromide, a reagent used to protect ketones and aldehydes in their less reactive alcohol oxidation states, has been used as a coupling component in various reactions . Another study reported the synthesis of propranolol derivatives from 2-chlorobenzoyl chloride, 2-bromobenzoyl chloride, and 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structures of similar compounds like 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride have been investigated using gas electron diffraction data . These molecules each exist in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 2-Bromobenzyl bromide was used in the synthesis of substituted quinazolines and 1,2,3,4-tetrahydroquinazolines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2-Bromobenzoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard .Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms
2-Methylpyridine derivatives, including structures related to "2-(2-Bromobenzoyl)-3-methylpyridine," have been studied for their roles in catalytic processes. For example, Egorova and Prins (2006) investigated the role of Ni and Co promoters in the hydrodesulfurization (HDS) of dibenzothiophene and hydrodenitrogenation (HDN) of amines over Mo/γ-Al2O3 catalysts, highlighting the inhibition and promotion effects under various conditions. This research points towards the potential application of similar pyridine derivatives in refining processes for cleaner fuel production (Egorova & Prins, 2006).
Molecular and Crystal Structure
The molecular and crystal structures of organic acid-base salts involving similar pyridine compounds have been explored, as seen in the work by Thanigaimani et al. (2015), who characterized crystalline organic acid-base salts derived from 2-amino-6-methylpyridine and methylbenzoic acids. This research provides insight into the structural characteristics and supramolecular architectures, which are crucial for the development of new materials and understanding molecular interactions (Thanigaimani et al., 2015).
Ligand Synthesis for Bromodomain Interaction
In the realm of medicinal chemistry, derivatives of 3-amino-2-methylpyridine have been identified as ligands for the BAZ2B bromodomain. Marchand, Lolli, and Caflisch (2016) discovered these derivatives through docking studies, highlighting the application of pyridine derivatives in targeting protein domains relevant to epigenetic regulation. This research underscores the potential therapeutic applications of such compounds in drug discovery (Marchand, Lolli, & Caflisch, 2016).
Hydrogen-Bonded Supramolecular Structures
The formation and analysis of hydrogen-bonded supramolecular structures using pyridine derivatives have been a subject of interest. Khalib, Thanigaimani, Arshad, and Razak (2014) reported on the synthesis and characterization of organic salts formed from 2-amino-4-methylpyridine and various benzoic acids, exploring the hydrogen bonding and noncovalent interactions within these structures. Such studies are fundamental in the design of molecular assemblies with desired properties (Khalib et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-bromophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLOFIYEDPDTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246604 | |
| Record name | (2-Bromophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromobenzoyl)-3-methylpyridine | |
CAS RN |
1187167-16-3 | |
| Record name | (2-Bromophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




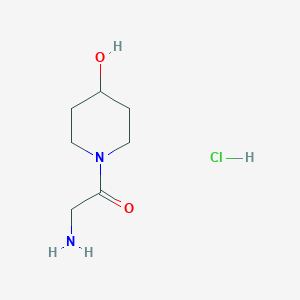
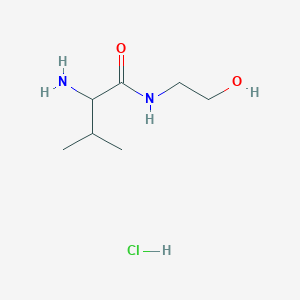
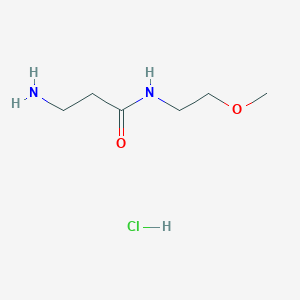



![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)

![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)

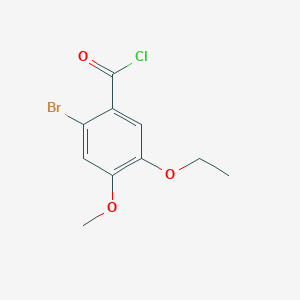
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)
